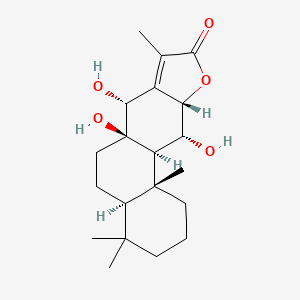Yuexiandajisu E
CAS No.: 866556-16-3
Cat. No.: VC3215223
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866556-16-3 |
|---|---|
| Molecular Formula | C20H30O5 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (4aR,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one |
| Standard InChI | InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20-/m1/s1 |
| Standard InChI Key | BEVHDQRDCPDJKW-YRJLCNQLSA-N |
| Isomeric SMILES | CC1=C2[C@@H]([C@@H]([C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3([C@@H]2O)O)(C)C)C)O)OC1=O |
| SMILES | CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O |
| Canonical SMILES | CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O |
Introduction
Botanical Origin and Traditional Context
Yuexiandajisu E is primarily isolated from the roots of Euphorbia ebracteolata Hayata, commonly known in Chinese medicine as "Yue Xian Da Ji." This plant has a long history of use in traditional Chinese medicine (TCM) for treating various ailments including chronic liver diseases, edema, pulmonary diseases, and cancer . Euphorbia ebracteolata serves as the main ingredient in a traditional Chinese medicine preparation called "Langdu," which can also be prepared from the roots of Euphorbia fischeriana Steud. and occasionally from Stellera chamaejasme species .
The medicinal plants that yield Yuexiandajisu E grow predominantly in specific regions of China, with various habitats influencing the concentration and potency of the bioactive compounds. Traditional usage of these plants dates back centuries, with documented applications in various ancient Chinese medical texts highlighting their significance in historical therapeutic practices.
Chemical Classification and Structural Properties
Diterpenoid Classification
Yuexiandajisu E belongs to a series of compounds collectively named yuexiandajisu (which includes types A, B, C, D, D1, E, and F). Based on chemical analysis, Yuexiandajisu E is classified as an abietane-type diterpene . The yuexiandajisu family comprises various structural types including:
-
Two casbane-type diterpenes
-
One isopimarane-type diterpene
-
Two abietane-type diterpenes (including Yuexiandajisu E)
Biological Activities and Pharmacological Properties
Comparative Activity Profile
Table 1: Comparative Activity Profile of Selected Yuexiandajisu Compounds
This comparative profile illustrates that within the yuexiandajisu family, compounds E and D demonstrate the most pronounced anticancer properties, while compound F exhibits limited anti-proliferative effects against cancer cell lines .
Research Methodologies and Analytical Techniques
Isolation and Characterization Techniques
The identification and characterization of Yuexiandajisu E and related compounds have been facilitated by advanced analytical techniques. Recent research has employed ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods for the rapid and sensitive detection of diterpenoids in Langdu . These techniques enable researchers to:
-
Identify trace amounts of bioactive compounds
-
Compare concentration levels across different plant samples
-
Evaluate quality markers for medicinal preparations
-
Assess the impact of geographical origin on compound profiles
Comparative Efficacy Analysis
Relationship to Other Bioactive Diterpenoids
Table 2: Comparative Analysis of Bioactive Diterpenoids from Euphorbia Species
This comparative analysis highlights the relationship between Yuexiandajisu E and other bioactive compounds found in similar botanical sources, providing context for understanding its position within the broader spectrum of medicinal diterpenoids.
Future Research Directions
Structural Elucidation and Mechanism Studies
A primary focus for future research should be the complete elucidation of Yuexiandajisu E's mechanism of action, particularly regarding its anticancer properties. The current literature acknowledges that this mechanism remains unresolved , presenting an important knowledge gap that needs addressing. Advanced molecular and cellular biology techniques could help identify specific targets and pathways affected by this compound.
Synthetic and Semi-synthetic Approaches
The development of efficient synthetic or semi-synthetic routes to Yuexiandajisu E would facilitate further research by providing consistent material for biological testing without reliance on plant extraction. Structure modification studies could potentially enhance therapeutic properties while reducing unwanted effects, leading to optimized derivatives with improved pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume